molecular formula C15H19N3O2 B2603971 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methoxybenzamide CAS No. 2034362-52-0

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methoxybenzamide

Cat. No.: B2603971
CAS No.: 2034362-52-0
M. Wt: 273.336
InChI Key: VDMHFTPEIFTBTN-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methoxybenzamide (CAS 2034362-52-0) is a synthetic organic compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol . This compound belongs to the class of pyrazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities and presence in several marketed drugs . Pyrazole-containing compounds are extensively investigated in scientific research for their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents . They have also been studied as inhibitors of various enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . The structure of this particular molecule incorporates a 1,5-dimethyl-1H-pyrazole ring connected via an ethyl linker to a 3-methoxybenzamide group. This specific arrangement makes it a valuable building block for the synthesis of more complex molecules and a candidate for in vitro binding and cytotoxicity studies in drug discovery programs . The product is supplied for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-9-13(17-18(11)2)7-8-16-15(19)12-5-4-6-14(10-12)20-3/h4-6,9-10H,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMHFTPEIFTBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

The table below highlights key structural differences between the target compound and analogues:

Compound Name Pyrazole Substituents Benzamide Substituents Linker/Additional Groups Key Functional Features
Target Compound 1,5-dimethyl 3-methoxy Ethyl linker Flexible linker, N,O-coordination?
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () N/A 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide () 1,5-dimethyl, 3-oxo, 2-phenyl 2-methoxy Dihydro-pyrazol ring Planar phenyl, keto group
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide () 1-methyl 3,5-dimethoxy Direct pyrazole linkage Enhanced electron-donating effects

Key Observations:

  • ’s dihydro-pyrazol with a phenyl group introduces conformational rigidity and a keto group, altering electronic properties .
  • Benzamide Substituents : The 3-methoxy group in the target compound contrasts with 3-methyl () or 3,5-dimethoxy (). Methoxy groups influence electron density and hydrogen-bonding capacity, which may impact crystallinity or interaction with biological targets .
  • Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility absent in ’s hydroxyl-containing linker or ’s fused dihydro-pyrazol system. This could affect molecular recognition or packing in crystal structures .

Hydrogen-Bonding and Supramolecular Interactions

Hydrogen-bonding networks, analyzed via graph set theory (), are pivotal in determining crystal packing. For example:

  • ’s compound utilizes its hydroxyl group for O–H···N hydrogen bonds, forming chains.
  • The target compound’s methoxy group may participate in C–H···O interactions, while the pyrazole N-atoms could act as hydrogen-bond acceptors.
  • ’s keto group and phenyl ring likely enable both hydrogen bonding and aromatic stacking, creating a more complex supramolecular architecture .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • Structure : The compound features a methoxybenzamide moiety linked to a pyrazole derivative, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to function as an enzyme inhibitor, potentially affecting metabolic pathways critical for cell survival and proliferation.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes by binding to their active sites. For instance, compounds with similar structures have shown efficacy in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism and DNA synthesis. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar benzamide derivatives have been reported to inhibit inflammatory pathways, which could translate into therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

StudyFindings
Sivaramkumar et al. (2010)Investigated benzamide derivatives as inhibitors of DHFR; suggested similar compounds could affect growth in resistant cancer cells .
Han et al. (2016)Developed novel benzamide derivatives with promising anti-cancer activity; indicated structural modifications could enhance potency against specific targets .
Choi et al. (1996)Studied hydrogen bonding interactions in benzamide derivatives; findings may inform the design of more effective analogues .

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